octahydro-1H-indole-2-carboxamide
Description
Overview of Indole (B1671886) and Octahydroindole Scaffolds: Foundational Structures in Organic and Medicinal Chemistry
The indole scaffold, a bicyclic aromatic heterocycle, is a ubiquitous and privileged structure in medicinal chemistry. nih.govresearchgate.net Its presence in numerous natural products and FDA-approved drugs underscores its importance. rsc.org The indole nucleus is known for its versatile biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govnih.gov The structural versatility of the indole ring allows for extensive functionalization, enabling chemists to modulate the pharmacological properties of its derivatives. nih.gov This has led to the development of a vast library of indole-containing compounds targeting a wide array of biological pathways. nih.govresearchgate.net
The octahydroindole scaffold represents a saturated, non-aromatic counterpart to the indole ring system. This saturation imparts a three-dimensional geometry that is highly sought after in drug design for achieving specific and high-affinity interactions with biological targets. The synthesis of octahydroindole derivatives has been an active area of research, with various methods developed to control the stereochemistry of the resulting molecules. jst.go.jp These scaffolds serve as crucial intermediates in the synthesis of a range of pharmacologically active compounds.
Rationale for Research Focus on Octahydro-1H-Indole-2-carboxamide Core and its Derivatives
The research focus on the this compound core stems from its role as a key intermediate in the synthesis of important pharmaceutical agents. longdom.org Specifically, the (2S,3aS,7aS)-isomer of octahydro-1H-indole-2-carboxylic acid is a critical starting material for the production of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure. longdom.orgchemicalbook.com The carboxamide functional group provides a handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for screening against various biological targets. rsc.org
The rigid, conformationally restricted nature of the octahydroindole scaffold is another key driver for its investigation. This rigidity allows for a more precise presentation of pharmacophoric features, which can lead to enhanced potency and selectivity for a given biological target. The stereochemistry of the octahydroindole core is also of paramount importance, as different isomers can exhibit distinct biological activities. For instance, research has explored the synthesis and separation of the various diastereomers of octahydro-1H-indole-2-carboxylic acid to understand their individual contributions to biological effects. longdom.org
Derivatives of the this compound core have been investigated for a range of therapeutic applications. For example, N-(2-hydroxyphenyl)-octahydro-1H-indole-2-carboxamide and related derivatives have shown significant antiproliferative activity against various cancer cell lines, with some exhibiting GI50 values in the low micromolar range. Furthermore, indole-2-carboxamide derivatives have been explored as potential agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for pain and inflammation. mdpi.com Research into 1H-indole-2-carboxamides has also identified potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), with potential applications in treating conditions like ulcerative colitis. nih.gov
Current Landscape of Academic Investigations and Emerging Research Directions
The current academic landscape surrounding this compound and its derivatives is characterized by a strong emphasis on synthetic methodology and the exploration of novel biological activities. Researchers are actively developing new synthetic routes to access these complex scaffolds with high efficiency and stereocontrol. acs.org This includes the use of innovative cyclization strategies and the optimization of reaction conditions to improve yields and reduce costs.
A significant area of investigation is the discovery of new therapeutic applications for these compounds. For instance, recent studies have focused on the anti-parasitic activity of 1H-indole-2-carboxamides against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov While these studies have shown some in vivo efficacy, challenges related to drug metabolism and pharmacokinetic properties remain. nih.gov
Emerging research is also directed towards the development of derivatives with improved "drug-like" properties, such as enhanced solubility and metabolic stability. nih.gov This involves systematic structure-activity relationship (SAR) studies to understand how modifications to the core structure impact both potency and pharmacokinetic profiles. nih.gov The exploration of indole-2-carboxamides as scaffolds for targeting a variety of receptors and enzymes continues to be a vibrant area of research, with potential applications in oncology, neuroscience, and infectious diseases. wipo.int
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h6-8,11H,1-5H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNJUPFFTXYXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105694-34-5 | |
| Record name | octahydro-1H-indole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Process Development for Octahydro 1h Indole 2 Carboxamide
Stereoselective Synthesis of Octahydro-1H-Indole-2-carboxylic Acid Precursors
The critical step in synthesizing octahydro-1H-indole-2-carboxamide is the stereocontrolled construction of its carboxylic acid precursor. The octahydro-1H-indole-2-carboxylic acid (Oic) structure contains multiple chiral centers, and its utility in pharmaceutical synthesis, such as for angiotensin-converting enzyme (ACE) inhibitors, demands enantiomerically pure forms. chemistryviews.orggoogle.comscispace.com Various strategies have been developed to achieve high levels of stereoselectivity.
Chiral Catalyst-Mediated Hydrogenation Approaches
Catalytic hydrogenation of indole (B1671886) or indoline (B122111) precursors represents a direct and atom-economical approach to the octahydroindole core. The choice of catalyst and reaction conditions is paramount to controlling the stereochemical outcome.
One common method involves the hydrogenation of (S)-indoline-2-carboxylic acid using a platinum(IV) oxide (PtO₂) catalyst in acetic acid at elevated temperatures. nih.gov This process can yield a mixture of diastereomers, which may require subsequent separation or epimerization to obtain the desired stereoisomer. nih.gov For instance, heating a mixture of diastereoisomers in acetic acid with a catalytic amount of salicylaldehyde (B1680747) can induce epimerization at the C-2 position. nih.gov
More advanced methods employ chiral transition metal complexes to achieve high enantioselectivity. Rhodium complexes featuring chiral bisphosphine ligands have proven particularly effective. For example, a rhodium catalyst generated in situ from [Rh(nbd)₂]SbF₆ and the trans-chelating chiral bisphosphine PhTRAP has been used for the highly enantioselective hydrogenation of N-protected indoles. researchgate.net The addition of a base, such as cesium carbonate (Cs₂CO₃), was found to be crucial for achieving high catalytic activity and enantioselectivity, yielding chiral indolines with up to 95% enantiomeric excess (ee). scispace.comresearchgate.net Similarly, rhodium complexes with BINOL-derived phosphoramidite (B1245037) ligands have also been successfully applied. scispace.com Other catalytic systems for the hydrogenation step include palladium on carbon (Pd/C), which may require higher pressures, as well as platinum, ruthenium, or nickel catalysts. google.com
Table 1: Selected Chiral Catalysts and Conditions for Hydrogenation
| Precursor | Catalyst System | Additive/Solvent | Outcome | Reference |
|---|---|---|---|---|
| (S)-Indoline-2-carboxylic acid | PtO₂ | Acetic Acid | Mixture of diastereomers | nih.gov |
| N-Acetyl-2-substituted indoles | [Rh(nbd)₂]SbF₆ / PhTRAP | Cs₂CO₃ | Up to 95% ee | scispace.comresearchgate.net |
| N-Boc-2-substituted indoles | [Rh(nbd)₂]SbF₆ / PhTRAP | Cs₂CO₃ | Up to 78% ee | scispace.com |
Enantioselective Pathways from Advanced Intermediates
Synthesizing the target acid from advanced chiral intermediates provides an alternative route that can offer excellent stereocontrol. These methods often build the bicyclic system from precursors where one or more stereocenters are already established.
One such strategy involves a dynamic kinetic resolution of a racemic γ-keto acid using (R)- or (S)-phenylglycinol. This process proceeds via Meyers' bicyclic lactams to produce enantiomerically pure cis-fused (3aR,7aR)- and (3aS,7aS)-pyrrolidine-2-ones, which are key intermediates for the synthesis of Oic analogues. chemistryviews.org Another approach utilizes the formation of a trichloromethyloxazolidinone derivative from enantiomerically pure (S,S,S)-octahydroindole-2-carboxylic acid, which allows for completely diastereoselective α-alkylation, providing a concise route to α-tetrasubstituted derivatives. nih.gov
A multi-step process for preparing (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid, a key intermediate for the drug Trandolapril, starts from (1S, 2S)-2-[ (S)-1-phenylethylamino]cyclohexyl)methanol. google.com This chiral starting material guides the stereochemistry of the subsequent cyclization and functional group manipulations, ultimately leading to the desired trans-fused octahydroindole ring system after cleavage of the chiral auxiliary. google.com
Diastereoselective Control in Cyclization Reactions
The formation of the fused bicyclic ring system via cyclization is a critical step where diastereoselectivity must be controlled. The relative stereochemistry of the substituents on the newly formed ring is dictated by the reaction mechanism and the steric and electronic properties of the substrate.
For instance, the catalytic hydrogenation of N-acylindole-2-carboxylates can lead to the corresponding cis-indolines. clockss.org The subsequent choice of hydrolysis conditions can influence the stereochemistry; mild alkaline hydrolysis of a methyl diester with sodium hydroxide (B78521) can preserve the cis configuration, while using lithium hydroxide in aqueous dimethoxyethane can lead to the trans-acid. clockss.org This highlights how reaction conditions can be tuned to control the diastereomeric outcome.
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient way to construct complex cyclic systems with high diastereoselectivity. nih.govrsc.org Radical cascade cyclizations have also been developed to generate indole-fused polycyclic frameworks with excellent diastereoselectivity. rsc.org Furthermore, highly diastereoselective additions to N-acyliminium ion intermediates, formed from enantiomerically pure bicyclic lactams, have been used to introduce functionality with precise stereochemical control. chemistryviews.org The structural constraints of the transition state during the cyclization event are often the determining factor for the observed diastereoselectivity. nih.gov
Formation of the Carboxamide Moiety and Structural Diversification
Once the stereochemically defined octahydro-1H-indole-2-carboxylic acid is obtained, the final steps involve the formation of the carboxamide group and, if desired, the introduction of further diversity onto the core structure.
Amidation Reactions and Coupling Reagent Optimization
The conversion of the carboxylic acid to the primary carboxamide is typically achieved through standard peptide coupling or amidation protocols. A common method involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia (B1221849).
One approach is to first convert the carboxylic acid into an acid chloride, for example by using thionyl chloride (SOCl₂) or oxalyl chloride. clockss.orgresearchgate.net The resulting highly reactive acid chloride is then treated with ammonia gas or an ammonia solution to form the carboxamide. clockss.org
Alternatively, a wide array of coupling reagents, developed for peptide synthesis, can be employed to facilitate the direct amidation of the carboxylic acid without prior conversion to an acid chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBT), are effective for this transformation. google.com Another method involves activation of the acid with isobutyl chloroformate in the presence of a base like triethylamine (B128534) (TEA), followed by ammonolysis. clockss.org The choice of coupling reagent and conditions is optimized to ensure high yield and prevent side reactions, such as epimerization at the adjacent chiral center.
Table 2: Common Reagents for Carboxamide Formation
| Activation Method | Reagents | Subsequent Step | Reference |
|---|---|---|---|
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Treatment with Ammonia | clockss.orgresearchgate.net |
| Mixed Anhydride Formation | Isobutyl Chloroformate, Triethylamine (TEA) | Ammonolysis with Ammonia Gas | clockss.org |
Introduction of Diverse Substituents onto the Octahydroindole Ring and Carboxamide Nitrogen
The octahydroindole-2-carboxamide scaffold allows for extensive structural diversification by introducing substituents on the bicyclic ring system or on the carboxamide nitrogen. These modifications are crucial for modulating the pharmacological properties of the resulting molecules.
Substitution on the carboxamide nitrogen is readily achieved by replacing ammonia with a primary or secondary amine during the amidation step. For example, coupling of the corresponding acid chloride with various substituted anilines in the presence of a base like triethylamine yields a library of N-aryl carboxamides. researchgate.net
Functionalization of the octahydroindole ring can be accomplished either by carrying through substituted precursors or by direct modification of the bicyclic system. For instance, N-acylindole-2-carboxylates bearing substituents at the 3-position can be used as precursors to generate 3-substituted octahydroindole derivatives. clockss.org Direct C-H functionalization offers a modern approach for late-stage modification. Cobalt-catalyzed reductive C-H alkylation has been used to introduce alkyl groups at the C3-position of the indole ring using carboxylic acids as the alkylating agents. nih.gov Palladium-catalyzed cyclization of indole-2-carboxylic acid allenamides can introduce vinyl groups, leading to more complex derivatives. nih.gov These methods provide powerful tools for creating a wide range of structurally diverse this compound analogues for further investigation.
Novel Synthetic Route Development and Process Intensification
The development of efficient and innovative synthetic methodologies for producing this compound and its precursors is critical, particularly for its application as a key intermediate in the synthesis of pharmaceuticals like Trandolapril. google.comgoogle.com Research has focused on creating stereochemically precise, high-yield, and cost-effective manufacturing processes. These efforts include the design of new multi-step chemical pathways and the integration of process intensification techniques such as biocatalysis to improve efficiency and optical purity.
One novel synthetic approach for the precursor, (2S, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid, begins with the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine and a 3-halo-L-serine derivative. google.com This method avoids hazardous reagents and uses readily available starting materials. google.comgoogle.com The synthesis involves an initial reaction to form an intermediate compound, which is then cyclized and subsequently hydrogenated using a catalyst to yield the target octahydro-indole carboxylic acid. google.com The final conversion to this compound is achieved through standard amide bond formation.
A key area of process intensification involves the use of enzymatic resolution to efficiently produce the optically pure N-protected-octahydro-1H-indole-2-carboxylic acid. google.com This biocatalytic method employs an enzyme to selectively hydrolyze one enantiomer from a racemic mixture of an N-protected-octahydro-1H-indole-2-carboxylate ester. google.com This process allows for the isolation of the desired optically active acid with high efficiency, which is a significant improvement over traditional resolution methods. google.com The unreacted ester can then be isolated and its antipode can be produced, maximizing the yield from the racemic starting material. google.com
Detailed research findings on these synthetic strategies are outlined in the tables below.
Table 1: Multi-Step Chemical Synthesis of (2S, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid google.com
| Step | Reactants | Key Conditions/Reagents | Parameter | Value/Type |
| 1. Intermediate Formation | 1-(1-cyclohexen-1-yl)-pyrrolidine, 3-halo-L-serine | Solvent | Nonionic polar (e.g., DMF, Acetonitrile) | |
| Molar Ratio (II:III) | 1:1 to 1:1.2 | |||
| Temperature | 20–30 °C | |||
| 2. Cyclization | Intermediate Compound (IV) | Reagent | Boiling Hydrochloric Acid Solution | |
| 3. Hydrogenation | Cyclized Compound | Catalyst | Pd/C | |
| Solvent | Glacial Acetic Acid | |||
| Pressure | 0.1–5 MPa | |||
| 4. Final Product | Hydrogenated Compound | Process | Filtering, Concentrating, Recrystallizing | |
| Result | (2S, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid |
This table summarizes a synthetic route disclosed in patent literature, highlighting the conditions for each major step. google.com
Table 2: Process Intensification via Enzymatic Resolution google.com
| Parameter | Description |
| Objective | Efficient production of optically active N-protected-octahydro-1H-indole-2-carboxylic acid. |
| Substrate | A mixture of enantiomers of an N-protected-octahydro-1H-indole-2-carboxylate (e.g., ethyl ester). |
| Process | Asymmetric hydrolysis of the ester group (—CO₂R¹) using an enzyme. |
| Enzyme Source | Capable of asymmetrically hydrolyzing the substrate. |
| Protecting Groups (R²) | tert-butoxycarbonyl, benzyloxycarbonyl, acetyl, benzoyl, benzyl. |
| Outcome | Selective hydrolysis of one enantiomer to the desired optically active carboxylic acid. |
| Advantage | Provides an efficient route to the enantiomerically pure intermediate required for subsequent synthesis into the final active pharmaceutical ingredient. |
This table outlines the key features of an enzymatic resolution process used to enhance the production of the desired stereoisomer. google.com
Advanced Spectroscopic and Chromatographic Characterization Techniques
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise three-dimensional structure of octahydro-1H-indole-2-carboxamide. While specific spectral data for the carboxamide is not widely published, data for the closely related precursor, (2R,3aS,7aS)-octahydroindole-2-carboxylic acid, provides a strong basis for structural assignment.
¹H NMR spectra would be used to identify the number of unique protons and their connectivity through spin-spin coupling. The integration of the signals corresponds to the number of protons for a given resonance. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for mapping the connections between protons and carbons, confirming the bicyclic octahydroindole framework.
¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms in the molecule. The chemical shift of each carbon provides information about its chemical environment (alkane, amine-adjacent, or carbonyl). For instance, the carbonyl carbon of the carboxamide group is expected to appear significantly downfield.
Based on published data for the analogous carboxylic acid, the expected ¹³C NMR chemical shifts for the core saturated ring structure of the carboxamide would be similar. nih.gov
Table 1: Representative ¹³C NMR Chemical Shifts for the (2R,3aS,7aS)-octahydroindole-2-carboxylic acid core in D₂O Data provides a reference for the expected shifts of the saturated carbon framework in the carboxamide derivative.
| Carbon Atom Position | Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | 175.42 |
| C2 | 59.70 |
| C7a | 59.34 |
| C3a | 36.91 |
| C4 | 32.36 |
| C7 | 25.06 |
| C6 | 24.38 |
| C5 | 21.36, 20.88 |
| Source: nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of this compound. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers, provide mass measurements with extremely high accuracy (typically below 5 ppm). nih.gov This level of precision allows for the determination of a unique molecular formula from the measured mass-to-charge ratio (m/z). nih.gov
The technique is used to distinguish between compounds with the same nominal mass but different elemental compositions (isobars), which is crucial for purity assessment and metabolite identification. pnnl.gov For this compound, HRMS would be used to verify the presence of the [M+H]⁺ ion at its calculated exact mass. Data for the related carboxylic acid highlights the precision of this technique.
Table 2: HRMS Data Comparison for Octahydro-1H-indole Derivatives
| Compound | Molecular Formula | Ion | Calculated m/z | Observed m/z |
| This compound | C₉H₁₆N₂O | [M+H]⁺ | 169.1335 | Predicted |
| (2R,3aS,7aS)-octahydroindole-2-carboxylic acid | C₉H₁₅NO₂ | [M+H]⁺ | 170.1176 | 170.1174 nih.gov |
| Source: nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
The primary amide group gives rise to a distinctive set of peaks, including a C=O stretch (Amide I band) and an N-H bend (Amide II band). The secondary amine within the saturated indole (B1671886) ring also produces a characteristic N-H stretching vibration. The C-H bonds of the saturated aliphatic rings will be visible in the 2850-3000 cm⁻¹ region. Analysis of these bands confirms the presence of the core structural components. mdpi.com
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 (moderate, sharp) |
| Amide (N-H₂) | Symmetric & Asymmetric Stretch | 3100 - 3500 (two bands, moderate) |
| Aliphatic (C-H) | Stretch | 2850 - 2960 (strong) |
| Amide Carbonyl (C=O) | Stretch (Amide I) | 1630 - 1695 (strong) |
| Amide (N-H) | Bend (Amide II) | 1550 - 1640 (moderate to strong) |
| C-N | Stretch | 1000 - 1250 (moderate) |
Advanced Chromatographic Methods for Purity Profiling and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating its various stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of pharmaceutical compounds and quantifying impurities. jneonatalsurg.comjournalcsij.com For a compound like this compound, which lacks a strong UV-absorbing chromophore, method development presents a challenge. longdom.orglongdom.org
Research on the analogous octahydro-1H-indole-2-carboxylic acid has led to the development of a robust reverse-phase HPLC (RP-HPLC) method utilizing a Refractive Index Detector (RID), which is a universal detector suitable for non-chromophoric compounds. longdom.orglongdom.org A similar strategy would be applicable to the carboxamide. Method validation according to ICH guidelines ensures the method is accurate, precise, linear, and robust. longdom.org
Table 4: Validated HPLC Method Parameters for the Separation of Octahydro-1H-indole-2-carboxylic Acid Isomers This method serves as a template for the analysis of the carboxamide derivative.
| Parameter | Condition / Value |
| Chromatographic System | Agilent HPLC 1100 series with RID |
| Stationary Phase (Column) | Inertsil ODS-4 C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM potassium phosphate (B84403) buffer (pH 3.0) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 35°C |
| Detector | Refractive Index Detector (RID) |
| Linearity (Correlation Coefficient) | > 0.999 |
| Accuracy (% Recovery) | 93.9% - 107.9% |
| Limit of Detection (LOD) | ~0.006 mg/mL |
| Limit of Quantification (LOQ) | 0.022 - 0.024 mg/mL |
| Source: longdom.orglongdom.org |
The this compound molecule possesses three chiral centers, leading to the possibility of eight stereoisomers (four pairs of enantiomers). longdom.orglongdom.org Chiral HPLC is the definitive technique for separating these stereoisomers and determining the enantiomeric excess (e.e.) of a specific isomer.
Two primary strategies have been successfully employed for the chiral separation of the precursor, octahydro-1H-indole-2-carboxylic acid, and are directly relevant to the carboxamide:
Chiral Mobile Phase Additive: This method involves using a standard achiral column (e.g., C18) and adding a chiral selector to the mobile phase. A reported method uses a complex of Copper (II) with L-phenylalaninamide (L-PheA) to achieve separation of the stereoisomers. researchgate.net
Chiral Stationary Phase (CSP): This approach uses a column where the stationary phase itself is chiral. An alternative method involves pre-column derivatization of the analyte with a reagent like phenyl isothiocyanate (PITC), followed by separation on a CSP, such as an Ultron ES-OVM column. researchgate.net
These methods are crucial for controlling the stereochemical purity of the desired isomer, as different stereoisomers can have vastly different biological activities. researchgate.net
Structure Activity Relationship Sar Investigations of Octahydro 1h Indole 2 Carboxamide Derivatives
Impact of Octahydroindole Ring Stereochemistry on Molecular Recognition and Binding
The stereochemistry of the octahydroindole ring is a critical determinant of molecular recognition and binding affinity. The rigid, bicyclic structure of octahydroindole-2-carboxylic acid (Oic) introduces specific conformational constraints that influence how these molecules interact with their biological targets. nih.gov
Octahydro-1H-indole-2-carboxylic acid possesses three chiral centers, leading to the possibility of four pairs of enantiomers. longdom.orglongdom.org The specific stereoisomer, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, often referred to as L-Oic, is the most commonly utilized isomer in medicinal chemistry research due to its commercial availability. nih.gov
The incorporation of Oic into peptide sequences can induce a rigid backbone conformation, similar to proline, but with increased lipophilicity. nih.gov This property is advantageous for enhancing the absorption and distribution of peptide-based drugs across biological membranes. nih.gov NMR studies have shown that the cyclohexane (B81311) ring of Oic typically adopts a chair conformation within peptides, which can anchor the adjacent proline residue in an exo-pucker conformation. rsc.org X-ray crystallography of an Oic-hexapeptide has confirmed an all-trans polyproline II helical structure, highlighting the ability of Oic to form stable, regular secondary structures. rsc.org
The synthesis of specific stereoisomers, such as enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid, has been a focus of research to explore the full potential of this scaffold. nih.gov The development of versatile synthetic methodologies allows for the diastereoselective α-alkylation of Oic derivatives, providing access to a wider range of stereochemically defined compounds for SAR studies. nih.gov
The precise spatial arrangement of the fused ring system directly influences the orientation of substituents, which in turn dictates the binding interactions with target proteins. For instance, in the context of Perindopril and Trandolapril synthesis, the key starting material is (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, emphasizing the importance of specific stereochemistry for achieving the desired pharmacological activity. longdom.orglongdom.org
Role of Substituents on the Octahydroindole Core in Modulating Biological Interactions
Substituents on the octahydroindole core play a pivotal role in fine-tuning the biological activity of this class of compounds. Modifications at various positions of the indole (B1671886) ring have been shown to significantly impact potency, selectivity, and pharmacokinetic properties.
In the context of cannabinoid receptor 1 (CB1) allosteric modulators, substitutions on the indole ring are crucial for activity. nih.govnih.gov Specifically, the presence of a chloro or fluoro group at the C5 position of the indole ring enhances the modulatory potency. nih.govnih.gov Furthermore, short alkyl groups at the C3 position have also been found to be beneficial for CB1 allosteric modulating activity. nih.govnih.gov For instance, a series of 1H-indole-2-carboxamides related to known CB1 modulators showed that these substitutions were key for improving potency. nih.govnih.gov
The development of potent inhibitors of the apoptosis signal-regulating kinase 1 (ASK1) has also benefited from SAR studies on the indole-2-carboxamide scaffold. nih.gov Structural optimization of a hit compound led to the discovery of a novel indole-2-carboxamide with potent anti-ASK1 kinase activity. nih.gov
For anti-mycobacterial agents targeting the MmpL3 transporter, substitutions on the indole ring are critical for potent activity. nih.govnih.gov A notable example is the analog 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, which exhibits excellent activity against various strains of Mycobacterium tuberculosis. nih.gov The difluoro substitution pattern on the indole ring was a key modification that led to this highly potent compound. nih.gov The indole-2-carboxamide scaffold itself has been identified as a promising new chemical entity for anti-TB activity. nih.gov
The table below summarizes the impact of various substituents on the octahydroindole core on the biological activity of its derivatives.
| Biological Target | Position of Substitution | Favorable Substituents | Reference |
| Cannabinoid Receptor 1 (CB1) | C5 | Chloro, Fluoro | nih.gov, nih.gov |
| Cannabinoid Receptor 1 (CB1) | C3 | Short alkyl groups | nih.gov, nih.gov |
| Apoptosis signal-regulating kinase 1 (ASK1) | Indole core | Varies | nih.gov |
| MmpL3 Transporter (anti-mycobacterial) | C4, C6 | Fluoro | nih.gov |
Influence of Carboxamide Side Chain Modifications on Conformational Preferences and Target Binding
Modifications to the carboxamide side chain of octahydro-1H-indole-2-carboxamide derivatives are a critical aspect of their structure-activity relationship, profoundly influencing their conformational preferences and binding affinity to various biological targets.
For allosteric modulators of the cannabinoid receptor 1 (CB1), the carboxamide functionality itself is essential for exerting a stimulatory effect. nih.govresearchgate.net The nature of the substituent attached to the carboxamide nitrogen plays a significant role in determining the potency of these modulators. Studies have shown that a phenethyl moiety attached to the carboxamide nitrogen is important for antiproliferative activity in certain cancer cell lines. nih.gov Furthermore, substitutions on this phenethyl group, such as a piperidinyl or dimethylamino group at the 4-position, are preferred for CB1 activity. nih.gov
In the development of anti-trypanosoma cruzi agents, modifications to the carboxamide side chain have been explored. nih.gov Replacing the carboxamide with a non-classical isostere like a sulfonamide resulted in a complete loss of potency. nih.gov Branching the side chain with a methyl group or N-methylating the amide led to compounds with similar potency, while methylating both the amide and the indole nitrogen restored potency, possibly by re-establishing the bioactive conformation. nih.gov
For antimycobacterial indole-2-carboxamides targeting the MmpL3 transporter, the nature of the group attached to the carboxamide is crucial for activity. nih.govnih.gov For instance, a particularly potent analog features a (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl group attached to the carboxamide nitrogen. nih.gov
The table below illustrates the effect of various carboxamide side chain modifications on the biological activity of this compound derivatives.
Mechanistic Studies of Biological Target Interactions
The this compound scaffold has been the subject of numerous mechanistic studies to elucidate its interactions with various biological targets, leading to the development of potent and selective inhibitors, modulators, and agonists.
A significant area of research has focused on the antimycobacterial activity of indole-2-carboxamides, which have been identified as potent inhibitors of the Mycobacterium membrane protein Large 3 (MmpL3). nih.govnih.gov MmpL3 is an essential transporter responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids, across the mycobacterial inner membrane. nih.govbiorxiv.org Inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall, leading to bacterial death. nih.gov
Structure-activity relationship studies have led to the development of highly potent indole-2-carboxamide analogs. nih.govresearchgate.net Mutational analysis of bacteria resistant to these compounds confirmed that MmpL3 is the likely target. nih.gov These inhibitors have demonstrated pan-activity against various Mycobacterium species, including drug-sensitive and drug-resistant strains of M. tuberculosis, as well as non-tuberculous mycobacteria (NTM) like M. abscessus. nih.govnih.gov The selective action of these compounds against mycobacteria, with no significant activity against other bacteria like S. aureus or P. aeruginosa, highlights the specificity of their interaction with MmpL3. nih.gov Mechanistic studies have shown that these compounds are rapidly bactericidal and induce cell wall stress in M. tuberculosis. biorxiv.org
Indole-2-carboxamides have been extensively investigated as allosteric modulators of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR) involved in numerous physiological processes. nih.govnih.govnih.gov Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where endogenous ligands bind, offering a novel approach to fine-tune receptor function. nih.gov
SAR studies have revealed that the indole-2-carboxamide scaffold is a valuable template for developing CB1 allosteric modulators. nih.govresearchgate.netnih.gov Modifications to the indole ring and the carboxamide side chain have been shown to significantly impact the modulatory effects. nih.govnih.gov For instance, certain indole-2-carboxamides have been shown to act as negative allosteric modulators, reducing the efficacy of orthosteric agonists. nih.gov In contrast, other analogs have demonstrated positive cooperativity, enhancing the binding of agonists to the CB1 receptor. nih.gov One potent modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, exhibited a high binding cooperativity factor and acted as a potent antagonist of agonist-induced G-protein activation. nih.gov Some of these compounds have also been shown to induce biased signaling, where they preferentially activate certain downstream signaling pathways over others. nih.gov
Indole-2-carboxamides have also been explored as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key player in pain and inflammation pathways. mdpi.com TRPV1 is a polymodal receptor activated by various stimuli, including heat, low pH, and endogenous and exogenous chemical agonists like capsaicin (B1668287). mdpi.comnih.gov
Researchers have designed and synthesized series of indole-2-carboxamides as novel and selective TRPV1 agonists. mdpi.com In vitro testing of these compounds has focused on evaluating their efficacy, potency (EC50), and desensitization (IC50) properties. mdpi.com The goal of these studies is to identify agonists with improved characteristics over natural agonists like capsaicin for potential therapeutic applications in pain relief. mdpi.com The analgesic effect of TRPV1 agonists stems from their ability to induce receptor desensitization following prolonged application. mdpi.com
Research into Protease Inhibition (e.g., Viral Mpro)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov The active site of Mpro features a catalytic dyad (Cys145–His41) and distinct subpockets that accommodate the peptide substrate. nih.gov Inhibitors are often designed to interact with these specific pockets.
While direct studies on this compound as a SARS-CoV-2 Mpro inhibitor are not extensively documented, research on the related indole-2-carboxamide scaffold offers significant insights. A series of indole-based carboxamides were repurposed and evaluated for their anti-SARS-CoV-2 activity. nih.gov These compounds demonstrated notable antiviral efficacy, with IC50 values in the low micromolar range. nih.gov
For instance, studies on indole chloropyridinyl ester derivatives as 3CLpro inhibitors revealed that modifications to the indole ring system impact inhibitory potency. nih.gov A key finding was that the reduction of the indole to an indoline (B122111) (a dihydroindole) in one derivative led to only a slight decrease in inhibitory activity against SARS-CoV-2 3CLpro (IC50 = 320 nM) compared to the parent indole compound. nih.gov This suggests that the aromaticity of the indole ring is not an absolute requirement for binding and that a partially saturated scaffold can be well-tolerated.
This observation is particularly relevant when considering the potential of the fully saturated this compound core. The saturation of the indole ring would transform the planar, aromatic system into a flexible, three-dimensional cyclohexane-fused pyrrolidine (B122466) ring. This increased conformational flexibility could allow the scaffold to adopt optimal geometries to fit into the Mpro binding pockets. However, the loss of aromaticity would also eliminate the possibility of π-π stacking interactions, which can be important for ligand binding. The SAR of indole-2-carboxamide derivatives indicates that the carboxamide function and its substituents are crucial for interactions with key residues like Gln189 and Glu166 in the Mpro active site. nih.gov Therefore, while the core scaffold is altered, the functional groups attached to the carboxamide would remain critical for inhibitory activity.
Table 1: Antiviral Activity of Indole-2-Carboxamide Derivatives against SARS-CoV-2
| Compound | Description | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 11 | Indole-based carboxamide | 3.60 | nih.gov |
| Compound 19 | Indole-based carboxamide | - | nih.gov |
| Compound 20 | Indole-based carboxamide | - | nih.gov |
| Indoline derivative 2 | Chloropyridinyl ester derivative | 0.32 | nih.gov |
Exploration of Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. nih.gov The ATP-binding site of CDK2, where inhibitors typically bind, has been extensively characterized, allowing for structure-based drug design.
Numerous studies have explored indole-2-carboxamide derivatives as potent CDK2 inhibitors. nih.govnih.gov These compounds often act as "hinge-binders," forming critical hydrogen bonds with the backbone of residues in the hinge region of the kinase, such as Leu83. nih.gov The aromatic indole ring typically occupies a hydrophobic pocket.
In one study, a series of indole-2-carboxamide derivatives were synthesized and evaluated for their antiproliferative and CDK2 inhibitory activities. nih.gov Several compounds exhibited potent inhibition of CDK2, with IC50 values in the nanomolar range, some even surpassing the reference inhibitor dinaciclib. nih.gov For example, compound 5e, an indole-2-carboxamide derivative, displayed a CDK2 IC50 of 13 nM. nih.gov The SAR from these studies highlights the importance of the N-phenethyl carboxamide architecture for potent activity. nih.govnih.gov
Transitioning from the aromatic indole to the saturated this compound scaffold would fundamentally alter the interaction with the CDK2 active site. The loss of the planar indole ring would preclude the typical hydrophobic and aromatic interactions. However, the saturated, puckered ring system could potentially engage with different, non-planar regions of the active site. The increased three-dimensionality could be advantageous if properly functionalized to make new, favorable contacts. The core activity of these inhibitors relies on the hydrogen-bonding interactions of the carboxamide and the correct positioning of substituents. The octahydroindole scaffold, with its defined stereocenters, could serve as a rigid framework to orient these crucial functional groups in a precise manner to optimize binding to the CDK2 active site.
Table 2: CDK2 Inhibitory Activity of Indole-2-Carboxamide Derivatives
| Compound | Description | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 5e | Indole-2-carboxamide derivative | 13 | nih.gov |
| Compound 5h | Indole-2-carboxamide derivative | 11 | nih.gov |
| Compound 5k | Indole-2-carboxamide derivative | 19 | nih.gov |
| Compound 5d | Indole-2-carboxamide derivative | 23 | nih.gov |
| Dinaciclib (Reference) | Reference CDK inhibitor | 20 | nih.gov |
Studies on MDM2 Protein-Protein Interaction Inhibition
The interaction between the MDM2 oncoprotein and the p53 tumor suppressor is a critical target in oncology. MDM2 negatively regulates p53, and inhibiting this interaction can restore p53 function. nih.gov Small-molecule inhibitors are designed to fit into a well-defined hydrophobic pocket on the surface of MDM2, mimicking the key interactions of three p53 residues: Phe19, Trp23, and Leu26. nih.gov
While there are no direct studies of this compound derivatives as MDM2-p53 inhibitors, the principles of MDM2 inhibition provide a framework for considering this scaffold's potential. Successful inhibitors often feature a central scaffold that projects substituents into these three critical hydrophobic pockets. Various scaffolds, including spiro-oxindoles and isoindolinones, have been successfully employed. nih.govacs.org
The aromatic indole ring itself is a common feature in some MDM2 inhibitor scaffolds, such as pyrido[b]indoles, where it often targets the Trp23 pocket. nih.gov The saturation of this ring to form the this compound core would drastically change its nature from a flat, aromatic moiety to a bulky, aliphatic one. This aliphatic group could potentially still occupy one of the hydrophobic pockets (e.g., Leu26), but it would lack the specific electronic properties of an aromatic ring. The key to its potential efficacy would lie in the precise stereochemical presentation of substituents off the saturated core. The rigid, yet three-dimensional, nature of the octahydroindole scaffold could serve as a platform to orient appended groups—for example, halogenated phenyl rings, which are common in potent MDM2 inhibitors—into the Phe19 and Trp23 pockets. The development of inhibitors based on non-aromatic scaffolds is an active area of research, and the this compound framework could offer a novel entry into this chemical space.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Conformation Analysis
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of the "octahydro-1H-indole-2-carboxamide" scaffold. Conformational analysis has shown that the bicyclic octahydroindole core is conformationally rigid, typically existing in a predominant state. This rigidity, which contrasts with the greater flexibility of aromatic indole (B1671886) derivatives, can contribute to enhanced selectivity when binding to biological targets. The bridgehead hydrogen atoms maintain a cis-relationship, and substituents at the 2-position, such as the carboxamide group, tend to adopt an equatorial orientation to minimize steric hindrance.
Density Functional Theory (DFT) calculations, for instance using the B3LYP functional with the 6-31G* basis set, have been employed to predict molecular electrostatic potentials and hydrogen-bonding patterns. These calculations are crucial for understanding how the molecule interacts with its environment and biological targets. The electronic structure determines the molecule's reactivity and the nature of its intermolecular interactions.
Table 1: Conformational and Structural Features of the Octahydro-1H-indole Core
| Feature | Description | Source |
| Conformation | The bicyclic framework adopts a rigid boat-chair conformation with limited flexibility. | |
| Bridgehead Hydrogens | Maintain a cis-relationship. | |
| Substituent Orientation | The substituent at the C2 position preferentially adopts an equatorial orientation to reduce 1,3-diaxial interactions. | |
| Metabolic Stability | The saturated octahydroindole moiety can enhance metabolic stability compared to unsaturated analogues. |
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction
Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of "this compound," docking studies have been instrumental in rationalizing their biological activity.
For example, simulations using software like AutoDock Vina can model the interactions of these compounds with specific enzymes, such as angiotensin-converting enzyme (ACE), a target for antihypertensive drugs. Other research has utilized PyRx 0.8 software to perform docking simulations against different protein targets. researchgate.net These studies help identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for ligand recognition and affinity. The insights gained from docking can guide the modification of the "this compound" scaffold to improve its binding potency and selectivity for targets that include protein kinases like JAK-2 and complement system proteins like C1s. google.com
Table 2: Examples of Molecular Docking Applications
| Ligand Scaffold | Potential Target | Docking Software | Objective | Source |
| (2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate | Angiotensin-Converting Enzyme (ACE) | AutoDock Vina | Rationalize activity discrepancies and model interactions. | |
| "this compound" derivatives | 3OLS Protein | PyRx 0.8 | Evaluate agonist interaction. | researchgate.net |
| "this compound" derivatives | Janus Kinase 2 (JAK-2) | Not Specified | Modulation of kinase activity. | google.com |
| "this compound" hydroformate | Complement C1s esterase | Not Specified | Inhibition of the complement classical pathway. |
Molecular Dynamics (MD) Simulations for Investigating Ligand-Protein Complex Stability and Dynamics
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the system, allowing researchers to observe conformational changes and the persistence of key intermolecular interactions.
Software packages such as GROMACS can be used to perform MD simulations on "this compound" derivatives. These simulations can model the behavior of the ligand-protein complex in a solvated environment, offering insights into the stability of the binding pose and the flexibility of both the ligand and the protein's binding site. Such studies are critical for validating docking results and understanding the dynamic nature of molecular recognition.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. Although detailed QSAR studies on "this compound" are not extensively reported in the provided sources, the application of QSAR is a logical step in the lead optimization process for this scaffold. By building QSAR models, it is possible to predict the activity of newly designed analogues before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process.
In Silico Assessment of Molecular Properties for Scaffold Design and Analogue Selection
The in silico prediction of physicochemical and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is vital for modern drug design. Various computational tools are used to assess the drug-likeness of "this compound" derivatives.
Web-based platforms like SwissADME can be used to analyze physicochemical properties. researchgate.net Calculations of properties such as the topological polar surface area (TPSA) are important for predicting membrane permeability; for a related structure, a TPSA of 49.3 Ų was calculated. The analysis of the Murcko scaffold, which represents the core framework of the molecule, is also used in scaffold design and fragment-based approaches. ebi.ac.uk These computational assessments help in the selection of analogues with favorable properties for further development. ebi.ac.uk
Table 3: Predicted Physicochemical Properties for a Representative "this compound" Derivative
| Property | Description | Value | Source |
| Molecular Weight | Total mass of the molecule. | ~666.2 Da | ebi.ac.uk |
| Wildman-Crippen Log P | Octanol/Water partition coefficient. | -1.7 | ebi.ac.uk |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; correlates with permeability. | 49.3 Ų | |
| Rotatable Bonds | Number of bonds with free rotation. | 19 | ebi.ac.uk |
| Fraction of sp3 Carbons | Fraction of carbon atoms that are sp3 hybridized. | 0.8 | ebi.ac.uk |
| Rings | Total number of rings in the structure. | 3 | ebi.ac.uk |
Octahydro 1h Indole 2 Carboxamide As a Privileged Chemical Scaffold in Chemical Probe and Building Block Design
Utility as a Chiral Building Block in Complex Molecule Synthesis
The chiral nature of octahydro-1H-indole-2-carboxamide makes it a valuable building block in the asymmetric synthesis of complex molecules. sigmaaldrich.com Its defined stereochemistry is crucial for creating enantiopure drugs, which is often essential for their safety and efficacy. nbinno.com The synthesis of these chiral building blocks can be achieved through various methods, including enzymatic resolution, where an enzyme selectively hydrolyzes one enantiomer of a racemic mixture of an N-protected-octahydro-1H-indole-2-carboxylate. google.com
The rigid, conformationally restricted structure of this compound is a key feature. This rigidity is beneficial in the design of molecules that require a specific three-dimensional arrangement to interact with a biological target. For instance, it serves as an intermediate in the synthesis of pharmaceuticals, such as the antihypertensive drug Perindopril. nbinno.com In this context, the octahydroindole core contributes to the stability and efficacy of the final drug molecule. nbinno.com
The versatility of this scaffold is further demonstrated by its use in the synthesis of polycyclic indole (B1671886) structures. The indole-2-carboxamide functional group acts as a versatile handle that allows for the construction of diverse and complex molecular architectures. rsc.org This adaptability makes it a cornerstone in the development of new chemical entities with potential therapeutic applications.
Design and Synthesis of Diversified Chemical Libraries Based on the this compound Scaffold
The this compound scaffold serves as a foundational structure for the creation of diversified chemical libraries. nih.govresearchgate.net These libraries, which consist of a large number of related but structurally distinct compounds, are essential tools in drug discovery for screening against various biological targets.
The synthesis of these libraries often involves a modular approach, where different substituents can be introduced at various positions on the octahydroindole core. This allows for a systematic exploration of the chemical space around the scaffold. For example, researchers have synthesized libraries of indole-2-carboxamides by coupling a variety of amines with indole-2-carboxylic acids. nih.govnih.gov This approach has been used to generate compounds with a wide range of biological activities, including antitubercular and anticancer properties. nih.gov
One common strategy involves the functionalization of the indole ring. For instance, different substituents at the 5-position of the indole core have been explored to create libraries of compounds with varying electronic and steric properties. nih.gov Similarly, modifications to the linker connecting the carboxamide to other parts of the molecule have been investigated to optimize biological activity. nih.gov The ability to readily generate a diverse set of analogs from a common scaffold is a key advantage in the early stages of drug discovery.
Scaffold Optimization Strategies for Enhanced Specificity and Potency toward Biological Targets
Once a hit compound with initial activity is identified from a chemical library, the next step is to optimize its structure to enhance its potency and selectivity for the intended biological target. For the this compound scaffold, various optimization strategies have been employed.
Structure-activity relationship (SAR) studies are a cornerstone of this process. These studies involve systematically modifying the structure of the lead compound and evaluating the effect of these changes on its biological activity. For example, in the development of CB1 receptor allosteric modulators, SAR studies on 1H-indole-2-carboxamides revealed that specific substitutions on the indole and phenyl rings were crucial for enhancing potency. nih.govnih.gov The presence of a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position of the indole ring were found to be beneficial. nih.gov
Another optimization strategy is scaffold hopping, where the core scaffold is replaced with a structurally different one that maintains the key pharmacophoric features. This can lead to compounds with improved properties, such as better solubility or metabolic stability. chemrxiv.org In some cases, simplifying the core scaffold, for instance by replacing the indole with simpler 5-membered rings, has been explored to reduce lipophilicity and introduce new vectors for SAR exploration. nih.gov
Furthermore, computational methods such as molecular docking and molecular dynamics simulations can be used to predict how different analogs will bind to the target protein. nih.gov This information can guide the design of new compounds with improved binding affinity and selectivity.
Application in the Development of Novel Chemical Probes for Biological Pathway Interrogation
Chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold has been utilized in the development of such probes to investigate various biological pathways. nbinno.com
For instance, derivatives of indole-2-carboxamide have been developed as allosteric modulators of the CB1 receptor. nih.govnih.gov These probes are valuable tools for studying the endocannabinoid system and its role in various physiological processes. By modulating the activity of the CB1 receptor, these compounds can help to elucidate the downstream signaling pathways and their biological consequences.
Similarly, indole-2-carboxamides have been designed as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key player in pain and inflammation. mdpi.comnih.gov These chemical probes can be used to activate TRPV1 and study its role in sensory neurons and other cell types. mdpi.com The development of potent and selective probes for specific biological targets is crucial for advancing our understanding of complex biological processes.
The table below provides a summary of some indole-2-carboxamide derivatives and their applications as chemical probes:
| Compound Class | Biological Target | Application |
| Substituted 1H-indole-2-carboxamides | CB1 Receptor | Allosteric modulation to study the endocannabinoid system. nih.govnih.gov |
| Indole-2-carboxamides | TRPV1 Ion Channel | Agonism to investigate pain and inflammation pathways. mdpi.comnih.gov |
| Indole-2-carboxamides | MmpL3 Transporter | Inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis. nih.gov |
| Indole-2-carboxamide Derivatives | EGFR/CDK2 | Dual inhibition for potential anticancer applications. nih.govrsc.org |
| Indole-2-carboxylic Acid Derivatives | IDO1/TDO | Dual inhibition for potential tumor immunotherapy. nih.gov |
Future Perspectives and Emerging Directions in Octahydro 1h Indole 2 Carboxamide Research
Development of Advanced and Sustainable Synthetic Methodologies
The future of synthesizing octahydro-1H-indole-2-carboxamide and its derivatives lies in the development of advanced and sustainable methods that are both efficient and environmentally benign. Current synthetic strategies for related indole (B1671886) structures often suffer from harsh reaction conditions, the use of hazardous materials, and multiple steps, which can limit their broad applicability. rug.nl
A significant emerging trend is the adoption of multicomponent reactions (MCRs), which align with the principles of green chemistry by offering high atom economy and milder reaction conditions. rug.nl For instance, an innovative two-step synthesis for indole-2-carboxamides has been developed using an Ugi four-component reaction followed by an acid-catalyzed cyclization. rug.nl This method utilizes readily available starting materials and avoids metal catalysts, making it a more sustainable alternative to traditional approaches. rug.nl Future research will likely focus on adapting such methodologies for the stereoselective synthesis of the this compound core, which is crucial for biological activity. The hydrogenation of the indole ring to the octahydro- state often requires expensive and sometimes hazardous catalysts like palladium on carbon, platinum, or rhodium, and can necessitate high-pressure conditions. google.comgoogle.com A key goal will be to develop cheaper, more sustainable, and safer catalytic systems for this transformation.
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and SAR Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of this compound derivatives. These computational tools can rapidly analyze vast chemical spaces and predict the biological activity of new molecules, significantly accelerating the drug discovery process. easpublisher.comscielo.br
Deep learning models, such as graph neural networks (GNNs) and transformers, are becoming adept at predicting structure-activity relationships (SAR). easpublisher.com For the this compound scaffold, this means that AI can be used to predict how different substituents on the ring system will affect the compound's potency and selectivity for a given biological target. Generative models can even design entirely new molecules with desired properties, a concept known as inverse QSAR (Quantitative Structure-Activity Relationship). easpublisher.com This allows for the exploration of novel chemical motifs beyond existing libraries. springernature.com
A significant challenge in applying AI to medicinal chemistry is the availability of high-quality data. easpublisher.com The development of robust AI models for the this compound scaffold will depend on the generation of comprehensive datasets linking specific structural features to biological outcomes. As more data becomes available, these models will become increasingly accurate in predicting not only a compound's efficacy but also its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov The integration of AI is expected to streamline the design-make-test-analyze cycle, leading to the faster identification of promising drug candidates. nih.gov
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Modeling (QSAR) | Using algorithms to learn from existing data and predict the properties of new, untested compounds. easpublisher.com | Faster identification of potent and selective derivatives by predicting their activity against various targets. |
| Generative Models | AI systems that can design novel molecular structures with desired properties from scratch. easpublisher.com | Creation of entirely new this compound analogs with optimized efficacy and safety profiles. |
| ADMET Prediction | Machine learning models trained to forecast the pharmacokinetic and toxicological properties of molecules. nih.gov | Early-stage filtering of compounds with poor drug-like properties, reducing late-stage failures. |
| Synthetic Route Prediction | AI tools that can propose efficient and feasible synthetic pathways for target molecules. nih.gov | Acceleration of the synthesis of novel derivatives designed by computational methods. |
Exploration of Novel and Underexplored Biological Targets for Scaffold Application
The indole scaffold is known to interact with a wide array of biological targets, and the this compound core likely shares this versatility. nih.gov While much of the current research on related indole-2-carboxamides focuses on established targets like the androgen receptor and various kinases, a significant future direction will be the exploration of novel and underexplored biological targets. nih.govnih.govrsc.org
One promising area is allosteric modulation, which involves targeting sites on a protein that are distinct from the primary active site. This can offer a way to overcome resistance to drugs that target the primary site. nih.govresearchgate.net For example, 1H-indole-2-carboxamides have been identified as inhibitors of the androgen receptor binding function 3 (BF3), an allosteric site. nih.govresearchgate.net The this compound scaffold could be similarly explored for allosteric modulation of various receptors and enzymes.
The development of small-molecule libraries based on the this compound core will be crucial for screening against a wide range of targets. mdpi.com This could lead to the discovery of compounds with activity against "undruggable" targets, such as certain transcription factors and protein-protein interactions. nih.gov Phenotypic screening, where compounds are tested for their effects on whole cells or organisms without a preconceived target, is another powerful approach for uncovering novel biological activities. mdpi.com
| Potential Target Class | Example | Relevance to this compound |
| Kinases | EGFR, CDK2, VEGFR-2, BRAFV600E nih.govrsc.orgnih.gov | The indole-2-carboxamide scaffold has shown potent inhibitory activity against multiple kinases involved in cancer. |
| Nuclear Receptors | Androgen Receptor (AR) nih.govresearchgate.net | Derivatives have been identified as allosteric inhibitors of the AR, offering potential for treating castration-resistant prostate cancer. |
| Ion Channels | TRPV1 mdpi.com | The indole-2-carboxamide structure has been used to design novel agonists for the TRPV1 ion channel, which is involved in pain and inflammation. |
| Parasitic Enzymes | Trypanosoma cruzi CYP51 nih.gov | The scaffold has been investigated for activity against the parasite that causes Chagas disease. |
| Lysosomal Enzymes | β-galactosidase mdpi.com | Polyhydroxylated octahydro-1H-indoles have shown potential as leads for lysosomal storage diseases. mdpi.com |
Translational Research for Chemical Probe Development and Pre-clinical Investigation
A key future direction for the this compound scaffold is its development into chemical probes and ultimately, pre-clinical drug candidates. Translational research bridges the gap between basic discovery and clinical application by focusing on the detailed characterization and optimization of promising compounds. dndi.org
Chemical probes are potent, selective, and well-characterized small molecules that can be used to study the function of a specific biological target in cells and in vivo. nih.gov The development of such probes from the this compound scaffold will be essential for validating new biological targets and elucidating disease mechanisms. northwestern.edu This involves creating small, focused libraries of compounds and systematically evaluating their structure-activity relationships. nih.gov For example, fluorescently tagged indole derivatives can be synthesized to visualize their interactions within cells. researchgate.net
Once a promising lead compound is identified, it enters pre-clinical investigation. This stage involves a rigorous assessment of its safety, tolerability, and pharmacokinetic properties in animal models. dndi.org The goal is to establish dosing requirements and identify any potential for adverse effects before a compound can be considered for human clinical trials. dndi.org Although some indole-2-carboxamide series have shown promising in vivo activity, challenges such as metabolic instability have been encountered. nih.gov Future research will need to focus on medicinal chemistry strategies to improve these drug metabolism and pharmacokinetic (DMPK) properties. nih.gov
Synergistic Approaches Combining Synthetic Chemistry with Biophysical and Cellular Studies
The future of research on the this compound scaffold will increasingly rely on synergistic approaches that integrate synthetic chemistry with a wide range of biophysical and cellular techniques. This interdisciplinary strategy is essential for gaining a deep understanding of how these molecules interact with their biological targets and how they function in a cellular context. northwestern.edu
Synthetic chemists will continue to develop novel methods for creating diverse libraries of this compound derivatives. rsc.org These compounds will then be subjected to a battery of biophysical assays to characterize their binding kinetics, thermodynamics, and structural interactions with target proteins. Techniques such as X-ray crystallography and cryo-electron microscopy can provide atomic-level details of how a compound binds to its target, guiding further structure-based design. nih.gov
Cellular studies are crucial for understanding a compound's biological effects in a more complex and physiologically relevant environment. nih.gov These studies can assess a compound's ability to modulate signaling pathways, induce apoptosis (programmed cell death), and inhibit cell proliferation. nih.gov Combining these different approaches allows for a comprehensive evaluation of a compound's potential as a therapeutic agent, from its fundamental chemical properties to its effects on living systems. This integrated approach will be critical for advancing the most promising this compound derivatives through the drug discovery pipeline.
Q & A
Basic: What are the standard synthetic routes for preparing octahydro-1H-indole-2-carboxamide derivatives?
Methodological Answer:
The synthesis typically involves coupling octahydro-1H-indole-2-carboxylic acid derivatives with amines. For example, ethyl-5-chloro-3-(hydroxymethyl)-1H-indole-2-carboxylic acid can react with substituted amines (e.g., phenethylamines) under coupling agents like oxalyl chloride in dichloromethane (DCM) with catalytic DMF . Sodium ethoxide in DMF is also used to activate the carboxylic acid for amide bond formation . Post-synthesis purification via Combiflash chromatography (e.g., ethyl acetate/hexane gradients) ensures product isolation .
Advanced: How can reaction conditions be optimized to improve stereochemical control in this compound synthesis?
Methodological Answer:
Stereochemical outcomes depend on chiral starting materials and reaction conditions. For instance, (2R,3aS,7aR)-rel-octahydro-1H-indole-2-carboxylic acid hydrochloride retains its stereochemistry during coupling due to rigid bicyclic structures . Optimizing solvent polarity (e.g., anhydrous DCM vs. DMF) and temperature (0–20°C) minimizes racemization . Chiral resolution techniques (e.g., enantioselective HPLC) or asymmetric catalysis may further enhance stereopurity .
Basic: What spectroscopic methods confirm the structural integrity of this compound derivatives?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., indole NH at δ ~9.7 ppm) and carbon frameworks (e.g., carbonyl at δ ~161 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 397.1544) .
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) .
- X-ray Crystallography : Resolves absolute stereochemistry for chiral centers .
Advanced: How do stereochemical variations at the 2, 3a, and 7a positions affect cholinesterase inhibition?
Methodological Answer:
Stereoisomers (e.g., cis-30 vs. trans-30) exhibit divergent IC₅₀ values due to spatial compatibility with enzyme active sites. For example, cis-30 derivatives showed higher acetylcholinesterase (AChE) inhibition in Ellman assays, likely due to optimal hydrogen bonding with catalytic triads . Molecular docking studies (e.g., AutoDock Vina) can model binding poses to rationalize activity differences .
Basic: What in vitro assays evaluate the bioactivity of this compound derivatives?
Methodological Answer:
- Ellman Assay : Measures cholinesterase inhibition via thiocholine production (absorbance at 412 nm) using acetylthiocholine iodide as a substrate .
- Cytotoxicity Testing : MTT assays assess cell viability (e.g., IC₅₀ in neuroblastoma cell lines) .
- Photoaffinity Labeling : Incorporates azide or benzophenone moieties (e.g., compound 36c) to study target engagement .
Advanced: How can researchers resolve discrepancies in bioactivity data across assay platforms?
Methodological Answer:
- Purity Validation : Use HPLC (>95% purity) to exclude batch variability .
- Enzyme Source Standardization : Compare recombinant vs. tissue-extracted AChE activity .
- Assay Replicates : Triplicate measurements with internal controls (e.g., donepezil) reduce variability .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., indole-2-carboxamides) to identify trends .
Basic: What storage conditions ensure the stability of this compound derivatives?
Methodological Answer:
- Solid-State : Store at -20°C in dark, desiccated environments to prevent hydrolysis .
- Solution-State : Dissolve in anhydrous DMSO or ethanol and store at -80°C for ≤1 year .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation .
Advanced: How can computational methods predict the pharmacokinetic properties of this compound derivatives?
Methodological Answer:
- QSAR Models : Correlate logP, topological polar surface area (TPSA ~49.3 Ų), and hydrogen-bond donors (3) with bioavailability .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using octanol-water partition coefficients .
- ADMET Prediction : Tools like SwissADME estimate metabolic stability and toxicity profiles .
Basic: How do researchers ensure reproducibility in this compound synthesis?
Methodological Answer:
- Detailed Protocols : Specify equivalents of reagents (e.g., 1.5 eq oxalyl chloride), reaction times (1–2 h), and purification gradients .
- Batch Records : Document stereochemical configurations (e.g., rel- vs. cis/trans) and NMR shifts .
- Open Data : Share HRMS, NMR, and crystallography data in public repositories (e.g., PubChem) .
Advanced: What strategies validate target engagement for photoactivatable this compound probes?
Methodological Answer:
- UV Irradiation : Activate benzophenone or azide moieties (e.g., compound 36c) to crosslink with proximal proteins .
- Pull-Down Assays : Use streptavidin beads for biotinylated probes to isolate target complexes .
- LC-MS/MS : Identify covalently bound proteins via tryptic digestion and peptide sequencing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
